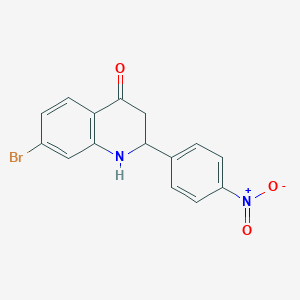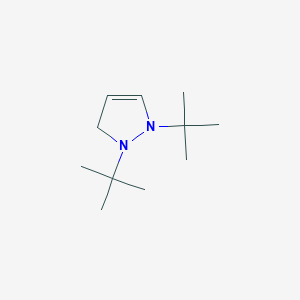
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid is a chemical compound with the molecular formula C16H19N3O. It is a derivative of phenoxazine, which is known for its applications in various fields such as dyes, pharmaceuticals, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine typically involves the reaction of phenoxazine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenoxazine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine-3,7-dione, while substitution reactions can produce various substituted phenoxazine derivatives .
Aplicaciones Científicas De Investigación
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenoxazine derivatives.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 10H-Phenoxazine-3,7-diamine, 10- (4-aminophenyl)-, tin salt
- 10H-Phenoxazine-3,7-diamine, N3,N3,N7,N7-tetraethyl-
- 10H-Phenothiazine-3,7-diamine, 10-ethyl-N3,N3,N7,N7-tetramethyl-
Uniqueness
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including its use as a dye and in biological research .
Propiedades
Número CAS |
651006-15-4 |
|---|---|
Fórmula molecular |
C16H20N4O4 |
Peso molecular |
332.35 g/mol |
Nombre IUPAC |
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid |
InChI |
InChI=1S/C16H19N3O.HNO3/c1-3-17-11-5-7-13-15(9-11)20-16-10-12(18-4-2)6-8-14(16)19-13;2-1(3)4/h5-10,17-19H,3-4H2,1-2H3;(H,2,3,4) |
Clave InChI |
OSTYNTMACZXWHW-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1)NC3=C(O2)C=C(C=C3)NCC.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)


![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)


![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
